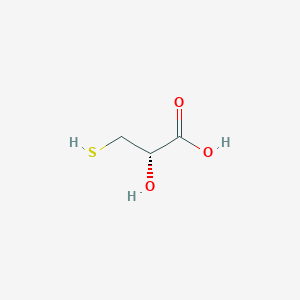

(2S)-2-hydroxy-3-sulfanylpropanoic acid

Description

Significance and Research Context

The significance of (2S)-2-hydroxy-3-sulfanylpropanoic acid in academic research lies primarily in its antioxidant properties and its potential as a therapeutic agent for conditions associated with oxidative stress. The presence of the thiol group allows it to act as a potent scavenger of free radicals, which are implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as cardiovascular diseases.

Research has shown that this compound can reduce levels of intracellular reactive oxygen species (ROS), highlighting its antioxidant capabilities. Furthermore, its structural similarity to naturally occurring amino acids like cysteine suggests potential interactions with key metabolic pathways. In biological systems, it can serve as a precursor for the synthesis of glutathione (B108866), a critical endogenous antioxidant involved in detoxification processes.

Beyond its antioxidant role, studies have explored its cytotoxic effects on various cancer cell lines, where it has been shown to induce apoptosis (programmed cell death) through the activation of caspases. This suggests its potential as a lead compound in the development of novel anticancer agents. The compound's ability to chelate metals and participate in enzymatic processes further broadens its research applications.

| Property | Value |

| Molecular Formula | C3H6O3S |

| Molecular Weight | 122.15 g/mol |

| IUPAC Name | This compound |

| InChI Key | OLQOVQTWRIJPRE-UWTATZPHSA-N |

| Canonical SMILES | C(C(C(=O)O)O)S |

Stereochemical Considerations and Importance of the (2S)-Enantiomer

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental concept in understanding the biological activity of chiral compounds like this compound. The molecule possesses a chiral center at the second carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: this compound and (2R)-2-hydroxy-3-sulfanylpropanoic acid.

The vast majority of biological systems, including enzymes and receptors, are themselves chiral. This inherent chirality leads to stereospecific interactions, where one enantiomer of a chiral molecule may exhibit significantly different biological activity compared to its counterpart. Often, only one enantiomer is biologically active, while the other may be inactive or even produce undesirable effects.

The (2S)-configuration of 2-hydroxy-3-sulfanylpropanoic acid is of particular importance because it often dictates the molecule's ability to bind to the active sites of specific enzymes or receptors. This specificity is analogous to a key fitting into a lock; the precise three-dimensional arrangement of functional groups in the (2S)-enantiomer allows for optimal interaction with its biological target. For instance, in enzymatic reactions, the stereochemistry at the C2 position is critical for the correct orientation of the molecule within the enzyme's active site, facilitating the desired catalytic process.

The synthesis of the enantiomerically pure (2S) form is therefore a key focus of research, often employing stereospecific synthesis methods to avoid the formation of a racemic mixture (an equal mixture of both enantiomers). This ensures that the biological effects observed can be attributed solely to the desired enantiomer, a crucial aspect of modern drug discovery and development.

Structure

3D Structure

Properties

Molecular Formula |

C3H6O3S |

|---|---|

Molecular Weight |

122.15 g/mol |

IUPAC Name |

(2S)-2-hydroxy-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C3H6O3S/c4-2(1-7)3(5)6/h2,4,7H,1H2,(H,5,6)/t2-/m1/s1 |

InChI Key |

OLQOVQTWRIJPRE-UWTATZPHSA-N |

Isomeric SMILES |

C([C@H](C(=O)O)O)S |

Canonical SMILES |

C(C(C(=O)O)O)S |

Origin of Product |

United States |

Biochemical Pathways and Interactions

Involvement in Metabolic Pathways

The compound intersects with key metabolic pathways, particularly those involving sulfur-containing amino acids and cellular redox balance.

(2S)-2-hydroxy-3-sulfanylpropanoic acid's presence and concentration are closely linked to the activity of mercaptopyruvate sulfurtransferase (Mpst). Mpst is an enzyme that metabolizes 3-mercaptopyruvate (B1229277), a direct precursor to this compound. nih.gov Genetic deficiency of Mpst leads to a condition known as mercaptolactate-cysteine disulfiduria, characterized by a significant increase in the urinary excretion of 3-mercaptolactate. nih.govresearchgate.net This indicates that under normal physiological conditions, Mpst activity regulates the level of 3-mercaptopyruvate, thereby controlling the subsequent formation of this compound. nih.gov

The thiol group of this compound allows it to act as a precursor for the synthesis of glutathione (B108866), a critical antioxidant involved in detoxification and protection against oxidative stress. Its mechanism of action involves this thiol group, which can participate in redox reactions.

The thiol group within this compound suggests a potential role in regulating biochemical systems through redox modulation. Thiol groups can undergo oxidation to form disulfide bonds, which are fundamental to the structural integrity and function of many proteins and enzymes. This capability to engage in redox chemistry implies that this compound could influence cellular signaling pathways and metabolic processes that are sensitive to the cellular redox state.

Enzymatic Interactions and Modulation

The compound's interactions with enzymes are primarily defined by its role as a product in specific reactions and its potential to modulate enzyme activity.

The primary mechanism of interaction involves the thiol group, which can form disulfide bonds through redox reactions. Research on structurally similar thiol-containing compounds suggests a potential for this compound to act as an enzyme inhibitor. For instance, related thiols have been shown to inhibit lactate (B86563) dehydrogenase, an enzyme crucial for energy metabolism. This suggests that this compound might exert similar inhibitory effects on specific enzymes, thereby modulating metabolic pathways.

Specific enzyme targets for this compound have been identified through metabolic studies. The key enzymes are:

Lactate Dehydrogenases (LDHs) : Various LDHs have been shown to catalyze the formation of this compound. nih.gov

Mercaptopyruvate Sulfurtransferase (Mpst) : While not a direct target, the activity of this enzyme is inversely related to the levels of this compound, as it metabolizes its immediate precursor. nih.gov

This compound is a product of an enzymatic reduction reaction. It is biosynthesized from its precursor, 3-mercaptopyruvate (3MPy), in a reaction catalyzed by lactate dehydrogenases (LDHs). nih.gov This conversion is an efficient process, demonstrating the versatility of LDHs to act on substrates analogous to their natural substrate, pyruvate. nih.gov

A 2017 study investigated the potential of various bacterial LDHs to reduce 3MPy to 3-mercaptolactate (3ML). The research identified that LDH from Gloeobacter violaceus (LDHGv) was particularly effective, showing an even higher specific activity than the previously known liver LDH from Rattus norvegicus (LDHRn). nih.gov In contrast, LDHs from E. coli and B. cereus showed very low activity, and the enzyme from C. glutamicum exhibited no significant activity. nih.gov

Table 1: Specific Activities of Various Lactate Dehydrogenases with 3-Mercaptopyruvate (3MPy) as a Substrate

| Enzyme Source | Specific Activity (U/mg) |

| Gloeobacter violaceus (LDHGv) | 63.6 ± 8.1 |

| Rattus norvegicus (LDHRn) | Approx. 31.8 |

| Corynebacterium glutamicum (LDHCg) | 0.23 ± 0.1 |

| Bacillus cereus (LDHBc) | 0.08 ± 0.2 |

| Escherichia coli (LDHEc) | No or very low activity |

Data sourced from Andreeßen et al., 2017. nih.gov The activity of LDHRn is estimated to be half that of LDHGv based on the text.

Interactions with Biological Molecules and Systems

The biological activity of this compound is intrinsically linked to its functional groups: a thiol (-SH), a hydroxyl (-OH), and a carboxylic acid (-COOH). The thiol group, in particular, is a key determinant of its interactions with biological molecules and systems, conferring upon it a significant role in redox-sensitive processes.

Reactivity with Thiols and Disulfides

The thiol group of this compound can participate in thiol-disulfide exchange reactions, a crucial process in various biological phenomena, including protein folding, enzyme regulation, and antioxidant defense. nih.govnih.gov This reactivity is primarily dictated by the nucleophilic character of the thiolate anion (RS⁻), which is formed by the deprotonation of the thiol group. jsta.cl The propensity of the thiol group to exist in its deprotonated form is influenced by the local microenvironment and the pH. jsta.cl

Table 1: General Parameters Influencing Thiol-Disulfide Exchange Reactions

| Parameter | Effect on Reaction Rate | Rationale |

| pH | Increases with increasing pH (up to a certain point) | Higher pH favors the deprotonation of thiols to the more reactive thiolate anion. jsta.cl |

| pKa of the Thiol | Generally, lower pKa thiols are more reactive at a given pH | A lower pKa indicates a greater tendency to deprotonate and form the nucleophilic thiolate. |

| Steric Hindrance | Decreases reaction rate | Bulky groups around the thiol or disulfide can impede the approach of the reacting species. |

| Redox Potential | Influences the equilibrium of the reaction | The relative redox potentials of the reacting thiols and disulfides determine the direction of the exchange. |

The presence of the hydroxyl group at the C2 position of this compound may influence its reactivity through intramolecular hydrogen bonding, potentially affecting the pKa of the thiol group and its accessibility. However, without specific experimental data, this remains a theoretical consideration.

Redox Activity and Antioxidant Mechanisms

The thiol group of this compound is readily oxidizable, making it an effective reducing agent and antioxidant. It can directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress. The principal antioxidant mechanism involves the donation of a hydrogen atom from the thiol group to a free radical, which neutralizes the radical and results in the formation of a thiyl radical (RS•). This thiyl radical can then react with another thiol-containing molecule to form a disulfide bond.

The oxidation of this compound can lead to the formation of a homodimer linked by a disulfide bond. Furthermore, it can act as a precursor for the synthesis of glutathione, a major endogenous antioxidant.

The antioxidant activity of thiol-containing compounds is multifaceted and can be categorized as follows:

Direct Radical Scavenging: Donation of a hydrogen atom to neutralize free radicals.

Reduction of Peroxides: In conjunction with enzymes like glutathione peroxidases, thiols can reduce harmful peroxides.

Regeneration of Other Antioxidants: Thiols can reduce oxidized forms of other antioxidants, such as vitamin E and vitamin C, restoring their antioxidant capacity.

Chelation of Metal Ions: The thiol group can bind to pro-oxidant metal ions like iron and copper, preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals.

While detailed studies on the specific antioxidant mechanisms of this compound are limited, the presence of the thiol group strongly suggests its capacity to participate in these protective pathways.

Engagement with Cellular Signaling Pathways

The redox activity of this compound suggests its potential to modulate cellular signaling pathways that are sensitive to the cellular redox state. Key pathways that are regulated by redox signaling include the Keap1-Nrf2 pathway, Mitogen-Activated Protein Kinase (MAPK) pathways, and the Nuclear Factor-kappa B (NF-κB) pathway.

Keap1-Nrf2 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive through its interaction with Keap1, which facilitates its degradation. Oxidative or electrophilic stress can lead to the modification of cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction and allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes. Thiol-containing compounds can potentially activate the Nrf2 pathway by reacting with Keap1 cysteines or by altering the cellular redox tone. nih.gov

MAPK Pathways: The MAPK family of proteins (including ERK, JNK, and p38) are involved in a variety of cellular processes, such as proliferation, differentiation, and apoptosis. The activity of these pathways can be modulated by oxidative stress. For instance, ROS can activate JNK and p38 pathways, which are often associated with stress responses and apoptosis. By acting as an antioxidant, this compound could potentially attenuate the activation of these stress-related MAPK pathways.

NF-κB Pathway: NF-κB is a key transcription factor in the inflammatory response. Its activation is also sensitive to the cellular redox environment. While the precise role of ROS in NF-κB activation is complex and context-dependent, oxidative stress is often associated with pro-inflammatory signaling. Antioxidants can interfere with NF-κB activation by scavenging ROS that act as signaling molecules in this pathway.

Table 2: Potential Interactions of this compound with Cellular Signaling Pathways

| Signaling Pathway | Potential Effect of this compound | Putative Mechanism |

| Keap1-Nrf2 | Activation | Modification of Keap1 cysteine residues or alteration of cellular redox state, leading to Nrf2 stabilization and nuclear translocation. nih.gov |

| MAPK (JNK, p38) | Attenuation of stress-induced activation | Scavenging of ROS that would otherwise activate these stress-activated protein kinases. |

| NF-κB | Inhibition of pro-inflammatory activation | Reduction of oxidative stress that contributes to the activation of the NF-κB signaling cascade. |

It is crucial to emphasize that the engagement of this compound with these signaling pathways is inferred from the known functions of its thiol group and the general principles of redox signaling. Direct experimental evidence specifically investigating these interactions for this particular compound is currently lacking in the scientific literature. Further research is necessary to elucidate the precise mechanisms and the extent to which this compound modulates these critical cellular pathways.

Biological Activities and Mechanisms of Action

Antioxidant Properties and Free Radical Scavenging Mechanisms

The antioxidant potential of (2S)-2-hydroxy-3-sulfanylpropanoic acid is largely inferred from its thiol group. Thiol-containing compounds are well-recognized for their ability to counteract oxidative stress. rjor.rocreative-proteomics.com Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to cellular damage. rjor.ro

The primary mechanism by which thiols exert their antioxidant effect is through hydrogen atom transfer (HAT). nih.gov The sulfhydryl group (-SH) can donate a hydrogen atom to a highly reactive free radical, thereby neutralizing it. This process converts the thiol into a relatively stable thiyl radical (RS•), which is less likely to cause further cellular damage. tandfonline.com This radical can then be stabilized or react with another thiyl radical to form a disulfide (R-S-S-R), effectively terminating the radical chain reaction. nih.govtandfonline.com

Furthermore, some alpha-hydroxy acids (AHAs) have demonstrated antioxidant properties, which may complement the action of the thiol group. numberanalytics.comultimateescapedayspa.com These acids can help protect against damage from environmental stressors and free radicals. numberanalytics.com The combination of a thiol and an alpha-hydroxy acid moiety in one molecule suggests a potentially robust capacity for free radical scavenging.

| Functional Group | Mechanism | Description | Key References |

|---|---|---|---|

| Thiol (-SH) | Hydrogen Atom Transfer (HAT) | The sulfhydryl group donates a hydrogen atom to neutralize a reactive oxygen species (ROS), forming a stable thiyl radical. | rjor.ronih.gov |

| Thiol (-SH) | Electron Donation | The thiolate anion (RS⁻) can donate an electron to reduce oxidizing species. Thiols are potent reducing agents. creative-proteomics.com | creative-proteomics.comresearchgate.net |

| Molecule-wide | Metal Ion Chelation | The presence of carboxyl, hydroxyl, and sulfhydryl groups may allow for the chelation of transition metal ions (e.g., iron, copper), preventing them from catalyzing the formation of free radicals. | researchgate.netnih.gov |

| Alpha-Hydroxy Acid | General Antioxidant Activity | Certain AHAs contribute to antioxidant defense, protecting against environmental damage caused by free radicals. ultimateescapedayspa.com | numberanalytics.comultimateescapedayspa.com |

Biological Activity Linked to Structural Features

The specific arrangement of functional groups in this compound is critical to its potential biological activities. The molecule's functionality arises from the interplay between its thiol, hydroxyl, and carboxyl moieties.

Thiol (-SH) Group: This is the most reactive functional group in the molecule in a biological context. It is a potent nucleophile and reducing agent. creative-proteomics.com Its ability to participate in redox reactions is central to its antioxidant role. creative-proteomics.comwikipedia.org The thiol group is the defining feature for radical scavenging and interaction with electrophilic species. researchgate.net Compounds with free sulfhydryl groups are known to be effective in preventing oxidative damage. rjor.ro

Alpha-Hydroxyl (-OH) Group: The hydroxyl group at the alpha-position (C2) can influence the molecule's polarity and its ability to form hydrogen bonds. This can affect its solubility and how it interacts with biological macromolecules like enzymes and receptors. The presence of this group, alongside the carboxyl group, classifies the molecule as an alpha-hydroxy acid, a class known for various dermatological and metabolic effects. numberanalytics.comnih.gov

Carboxylic Acid (-COOH) Group: This group imparts acidic properties to the molecule and is typically ionized (as -COO⁻) at physiological pH. This negative charge is crucial for the molecule's solubility in aqueous environments and for ionic interactions with proteins. In some cysteine derivatives, a free carboxylate ion has been found to be important for potent antioxidant activity. tandfonline.com

(2S)-Stereochemistry: The specific spatial arrangement of the hydroxyl group, defined as "(S)", means the molecule is chiral. This stereospecificity is critical for its interaction with biological systems, which are themselves chiral. Enzymes and receptors often have binding sites that are highly selective for one stereoisomer over another, suggesting that the biological effects of this compound could be distinct from its (2R) counterpart.

Elucidation of Molecular Mechanisms in Biological Contexts

While direct experimental evidence for the molecular mechanisms of this compound is limited, plausible pathways can be proposed based on its structural similarity to endogenous molecules like cysteine.

One potential mechanism is its involvement in cellular thiol redox homeostasis. The compound could act as a cysteine pro-drug or mimic. Cysteine is a critical amino acid for the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant. wikipedia.orgnih.gov If this compound can be metabolized to provide cysteine or otherwise boost the intracellular thiol pool, it could enhance the glutathione system. The glutathione system plays a vital role in detoxifying ROS, with enzymes like glutathione peroxidase catalyzing the reduction of hydrogen peroxide. nih.gov

Another possible mechanism involves the direct regulation of redox-sensitive signaling pathways. The redox state of specific cysteine residues in proteins acts as a molecular switch, controlling the function of transcription factors and signaling kinases. By influencing the cellular thiol/disulfide balance, an exogenous thiol compound could modulate these pathways. nih.gov For instance, N-acetylcysteine (NAC), a cysteine derivative, is thought to exert some of its effects by providing cysteine for GSH synthesis, which in turn influences cellular redox signaling. nih.gov

Finally, the molecule could function as an inhibitor for certain enzymes. For example, the structurally related compound 3-mercaptopropionic acid is known to be a competitive inhibitor of the enzyme glutamate (B1630785) decarboxylase. atamankimya.comwikipedia.org It is conceivable that this compound could interact with the active sites of specific enzymes, particularly those that are susceptible to modulation by thiol-containing molecules. However, any such proposed mechanism remains speculative without direct experimental validation.

Synthetic Methodologies and Chemical Synthesis

Nucleophilic Substitution Approaches for (2S)-2-hydroxy-3-sulfanylpropanoic acid Synthesis

Nucleophilic substitution reactions represent a fundamental approach to constructing the carbon-sulfur bond in this compound. This strategy typically involves a 3-carbon α-hydroxy acid derivative where the C3 position is modified to contain a good leaving group. A sulfur-based nucleophile is then used to displace this leaving group, forming the desired thiol.

A common pathway would start with a commercially available chiral precursor, such as (S)-3-chloro-2-hydroxypropanoic acid or its esterified form. The chlorine atom serves as an effective leaving group. The reaction proceeds via an SN2 mechanism, where a sulfur nucleophile, such as the hydrosulfide (B80085) anion (SH⁻) from a source like sodium hydrosulfide (NaSH), attacks the electrophilic C3 carbon. This attack inverts the stereocenter if it were chiral, but since the substitution is not at the chiral center (C2), the (2S) configuration is preserved.

The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process at a carbonyl group. masterorganicchemistry.com However, for forming the C-S bond in this specific target molecule, the substitution is more likely to be an SN2 reaction on an sp³-hybridized carbon (the C3 position) rather than at the carboxylic acid's carbonyl carbon. masterorganicchemistry.com

Recent advancements in sustainable chemistry have explored mechanochemical methods for nucleophilic substitution of alcohols, which could be adapted for related syntheses. chemrxiv.org For instance, alcohols can be activated using reagents like fluoro-N,N,N′,N′-tetramethylformamidinium hexafluorophosphate (B91526) (TFFH) to form reactive intermediates that are then subjected to nucleophilic attack in solvent-free conditions. chemrxiv.org While not directly applied to this compound, this demonstrates an area of development for greener substitution reactions.

Diazotization Reactions in Synthetic Routes

A highly effective and enantioselective method for synthesizing β-thio-α-hydroxy acids, including this compound, is through the diazotization of cysteine derivatives. figshare.comnih.govacs.org This method leverages the naturally occurring chiral pool of L-cysteine to directly set the (S)-stereochemistry at the C2 position.

The key challenge in the diazotization of cysteine is the high sensitivity of the sulfur atom to the oxidative conditions of the reaction. acs.org This has been overcome by protecting the sulfur atom as a thiosulfonate. figshare.comnih.govacs.org This protecting group is robust enough to withstand the reaction conditions and also serves to reduce the nucleophilicity of the sulfur, preventing unwanted side reactions. figshare.comnih.govacs.org

The process begins with the S-sulfonyl-cysteine precursor, which is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like sulfuric acid (H₂SO₄). This generates a diazonium salt intermediate from the primary amine group of the cysteine backbone. The diazonium group is an excellent leaving group (N₂) and is readily displaced by water from the aqueous acidic medium, resulting in the formation of the hydroxyl group with retention of the original stereochemistry.

Researchers have optimized this transformation through factorial design of experiments to fine-tune the reaction conditions, highlighting the unique reactivity of cysteine derivatives compared to other aliphatic amino acids in this reaction. figshare.comnih.govacs.org This method provides a direct route to enantiomerically enriched building blocks. figshare.comnih.govacs.org A patent for a similar diazotization reaction to produce (S)-2-hydroxy-3-o-methylpropanoic acid from a phenylalanine derivative further illustrates the utility of this general approach for retaining stereochemical integrity from an amino acid precursor. google.com

Table 1: Representative Diazotization Reaction Conditions

| Starting Material | Reagents | Solvent System | Key Outcome |

|---|---|---|---|

| S-(methylsulfonyl)-L-cysteine | Sodium Nitrite, Sulfuric Acid | Water / Acetone | Formation of (R)-2-Hydroxy-3-((methylsulfonyl)thio)propanoic Acid |

| S-(phenylsulfonyl)-L-cysteine | Sodium Nitrite, Sulfuric Acid | Water / Acetone | Formation of (R)-2-Hydroxy-3-((phenylsulfonyl)thio)propanoic Acid |

| 2-methyl-L-phenylalanine HCl | Sodium Nitrite, Sulfuric Acid | 1,4-dioxane / Water | Synthesis of (S)-2-hydroxy-3-o-methylpropanoic acid with retained configuration google.com |

Enantioselective Synthesis Strategies

Achieving the specific (2S) stereoisomer is critical, and several strategies have been developed to ensure high enantiopurity.

Chiral Pool Synthesis : As detailed in the diazotization section, using L-cysteine as the starting material is a prime example of chiral pool synthesis. acs.org The inherent chirality of the natural amino acid is directly transferred to the final product, ensuring the desired (2S) configuration. Similarly, stereocontrolled syntheses of other complex hydroxy acids have been achieved starting from chiral precursors like Garner's aldehyde. elsevierpure.com

Asymmetric Catalysis : Another powerful approach is the use of chiral catalysts to induce stereoselectivity. Asymmetric transfer hydrogenation, for example, has been successfully used to synthesize chiral 3-aryl-3-hydroxypropanoic esters with excellent enantiomeric excess (ee) values (up to >99%). irb.hrnih.gov This method typically involves the reduction of a β-keto ester using a ruthenium(II) complex paired with a chiral ligand. While applied to different substrates, the principle of creating a chiral hydroxyl group via asymmetric hydrogenation is a cornerstone of modern enantioselective synthesis. irb.hrnih.gov A rhodium(II)/chiral phosphoric acid co-catalyzed three-component reaction of diazo compounds, thiols, and imines has also been developed to create chiral α-mercapto-β-amino esters, demonstrating the potential of multi-catalyst systems to build complex chiral molecules from simple precursors. lookchem.com

Enzymatic Resolution : Biocatalytic methods offer high selectivity under mild conditions. One strategy could involve the enzymatic resolution of a racemic mixture of 2-hydroxy-3-sulfanylpropanoic acid or its ester. A specific lipase (B570770) could be used to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two. While not specifically documented for this compound, enzymatic resolutions are a well-established method for producing enantiopure α-hydroxy acids. google.com

Development of Novel Synthetic Pathways

Research into the synthesis of hydroxy acids and their derivatives continues to evolve, with a focus on improving efficiency, sustainability, and access to novel structures.

One area of development is the use of tandem or cascade reactions, where multiple transformations occur in a single pot. A platform has been reported for synthesizing various hydroxy acids from bio-ethanol derivatives through a sequence of oxidation, epoxidation, and hydrolysis/hydrogenation. nih.gov This approach, which converts a simple bio-based feedstock into valuable chemical building blocks like 3-hydroxybutanoic acid and 2,3-dihydroxybutanoic acid, showcases a move towards more integrated and sustainable synthetic routes. nih.gov

The synthesis of α-hydroxy acids from α-hydroxy-nitriles represents another pathway. This method involves the reaction of the nitrile with an alcohol in the presence of a hydrogen halide, followed by hydrolysis to yield the α-hydroxy-ester. google.com This route avoids the direct use of α-hydroxy acids, which can be expensive or difficult to source. google.com

Furthermore, multicomponent reactions (MCRs) are gaining traction as a powerful tool for rapidly constructing complex molecules. The development of a catalytic, enantioselective three-component reaction to produce α-mercapto-β-amino esters from simple, non-chiral starting materials is a significant advancement. lookchem.com Such strategies, which create multiple bonds in a single operation, are highly desirable for their efficiency and atom economy. Applying MCR principles to the synthesis of this compound could represent a future novel pathway.

Applications in Scientific Research

Utility as a Reagent in Proteomics Research

The field of proteomics, which involves the large-scale study of proteins, heavily relies on chemical reagents to identify, quantify, and characterize protein structure and function. The cysteine residue, with its reactive thiol group, is a primary target for chemical modification and labeling in proteomics studies. nih.govresearchgate.net Cysteine's thiol is involved in critical biological processes, including the formation of structural disulfide bonds, enzymatic catalysis, and redox signaling. nih.govcreative-proteomics.com As a structural analog of cysteine, (2S)-2-hydroxy-3-sulfanylpropanoic acid and similar derivatives serve as important reagents in cysteine-centric proteomics.

One key application is in "chemical proteomics," which uses chemical probes to covalently label reactive cysteine residues, enabling their enrichment and subsequent identification and quantification by mass spectrometry. researchgate.netrsc.org In this context, derivatives of this compound can be designed to act as either blocking agents or affinity tags.

Blocking Reagents: To study specific post-translational modifications (PTMs) like S-nitrosylation or S-glutathionylation, it is crucial to first block all unmodified, free thiol groups to prevent artifactual modifications during sample preparation. nih.govresearchgate.net Reagents derived from this compound can be used for this purpose, capping the free thiols to ensure that only the PTM of interest is subsequently analyzed.

Affinity Tags: The compound can be functionalized with reporter groups, such as biotin (B1667282) or fluorescent dyes. The thiol moiety of the resulting probe can then react with specific cysteine residues in a proteome, for example, those exposed upon a change in cellular redox state. researchgate.net This allows for the selective enrichment of these proteins for further analysis.

Standards and Controls: In quantitative proteomics, stable isotope-labeled versions of this compound could be used as internal standards to accurately quantify changes in cysteine modifications across different samples.

The table below summarizes the potential roles of this compound as a reagent in proteomics.

| Application Area | Function of this compound | Proteomics Technique | Research Goal |

| Differential Alkylation | Capping/blocking free thiol groups | Mass Spectrometry | To distinguish between reduced and oxidized cysteine pools. researchgate.netfrontiersin.org |

| Affinity Purification | As a backbone for affinity probes (e.g., biotinylated) | Affinity Chromatography, Mass Spectrometry | To enrich and identify proteins with reactive cysteines. researchgate.net |

| Quantitative Proteomics | As a basis for stable isotope-labeled standards | Isotope-Coded Affinity Tags (ICAT) | To precisely quantify changes in protein expression or cysteine modification. acs.org |

Application in Biochemical Assays for Protein Interaction Studies

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. nih.govnih.gov A significant subset of these interactions is mediated or stabilized by disulfide bonds formed between cysteine residues on different proteins or protein domains. nih.gov Biochemical assays designed to study these thiol-disulfide exchange reactions can utilize this compound to probe the mechanisms of interaction.

For instance, in affinity chromatography , the compound can be immobilized onto a solid support matrix. nih.gov This functionalized matrix can then be used as bait to capture proteins from a complex mixture that interact via disulfide exchange. The target proteins would form a covalent disulfide bond with the immobilized thiol, allowing non-interacting proteins to be washed away. The captured proteins can then be eluted by adding a reducing agent.

In cross-linking experiments , derivatives of this compound can be used to create bifunctional cross-linkers. By attaching photoreactive or chemically reactive groups to its hydroxyl or carboxyl moieties, a reagent can be synthesized that first reacts with one protein partner and is then activated to covalently link to a nearby interacting protein, providing spatial information about the protein complex. nih.gov

Furthermore, the compound can be used in enzyme assays where a thiol-containing substrate is required. It can act as a substrate mimic or a competitive inhibitor to study enzymes involved in redox regulation, such as thioredoxins or glutaredoxins, which play a key role in maintaining cellular thiol homeostasis. nih.gov

Exploration in Material Science for Functional Material Synthesis

The unique properties of the thiol group make it highly valuable in material science for creating dynamic and functional polymers. nih.gov Thiol-based chemistries, such as thiol-ene and thiol-yne reactions, are known for their efficiency, high yields, and mild reaction conditions. researchgate.net this compound serves as an excellent monomer or cross-linking agent in the synthesis of advanced materials due to its multiple functional groups.

The thiol group enables the formation of disulfide bonds, which are covalent but reversible. This property is the basis for developing:

Self-Healing Materials: When a material containing disulfide cross-links is damaged, the broken bonds can reform through thiol-disulfide exchange reactions, restoring the material's integrity. nih.gov

Stimulus-Responsive Materials: These materials can change their properties in response to specific triggers. For example, hydrogels cross-linked with disulfide bonds can be designed to degrade and release an encapsulated drug in a reducing environment, such as that found inside cancer cells which have high concentrations of glutathione (B108866). nih.gov

The hydroxyl and carboxylic acid groups of this compound allow it to be incorporated into polyester (B1180765) or other polymer backbones, while the thiol group remains available for cross-linking or surface functionalization. This trifunctional nature is particularly useful for creating complex, three-dimensional polymer networks like hydrogels for tissue engineering and drug delivery applications.

| Material Type | Role of this compound | Key Chemistry | Potential Application |

| Hydrogels | Monomer / Cross-linker | Disulfide bond formation, Esterification | Drug Delivery, Tissue Engineering |

| Self-Healing Polymers | Cross-linker / Dynamic bond component | Thiol-disulfide exchange | Coatings, Soft Robotics nih.gov |

| Functionalized Surfaces | Surface modification agent | Thiol-ene "click" reaction | Biosensors, Biomaterial integration researchgate.net |

Development of Probes for Biochemical Investigations

The development of chemical probes to detect and visualize specific biomolecules or cellular states is a major goal in chemical biology. acs.orguq.edu.au Probes designed to react with cysteine or monitor the cellular redox environment often incorporate a thiol-reactive group. rsc.org this compound is a valuable building block for synthesizing such probes.

Its structure can be systematically modified to create sophisticated molecular tools. For example:

Fluorophore Conjugation: A fluorescent reporter molecule (fluorophore) can be attached to the hydroxyl or carboxyl group. uq.edu.au

Reactive Moiety: The thiol group itself can act as the reactive center, targeting electrophilic species or participating in disulfide exchange with cellular proteins. acs.org

Targeting Group: Alternatively, the thiol group can be masked, and another reactive group can be added to the molecule to target other functional groups in the cell, with the thiol serving as a modulator of the probe's properties.

A key area of application is the development of probes for reactive oxygen species (ROS) and cellular redox status. acs.org Fluctuations in the levels of oxidizing species can lead to the reversible oxidation of protein thiols, a key mechanism in cell signaling. nih.gov Probes derived from this compound can be designed to undergo a change in their fluorescence or other detectable properties upon reaction with oxidized thiols or ROS, allowing for real-time monitoring of these processes in living cells. rsc.org The development of such probes is crucial for understanding the role of oxidative stress in disease. qub.ac.uk

Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for isolating and quantifying (2S)-2-hydroxy-3-sulfanylpropanoic acid from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods, often requiring a derivatization step to enhance the analyte's properties for detection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for analyzing polar, non-volatile compounds like 3-mercaptolactic acid. shimadzu.com Given its high polarity, reversed-phase chromatography is a common approach, typically using an aqueous mobile phase. shimadzu.com For complex samples, ion-exchange or ion-exclusion chromatography can provide superior separation selectivity for ionic organic acids. shimadzu.com

Due to the lack of a strong chromophore in 3-mercaptolactic acid, direct UV detection at short wavelengths (around 210 nm) can be challenging and prone to interference. shimadzu.com A more sensitive and specific approach involves pre-column derivatization of the thiol group. For instance, a method developed for the related compound 3-mercaptopropionic acid uses monobromobimane (B13751) as a derivatizing agent, which reacts with the thiol group to form a highly fluorescent derivative. nih.gov This allows for sensitive detection using a fluorescence detector (FLD). nih.govsdstate.edu This derivatization strategy not only improves sensitivity but also results in stable derivatives suitable for analysis. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Separation Mode | Reversed-Phase, Ion-Exchange, or Ion-Exclusion Chromatography | shimadzu.com |

| Derivatization Agent (Thiol-specific) | Monobromobimane (reacts with the -SH group) | nih.govsdstate.edu |

| Detection Method | Fluorescence Detection (FLD) after derivatization for high sensitivity; UV detection (~210 nm) for general purpose analysis. | shimadzu.comnih.gov |

| Mobile Phase | Typically aqueous solutions for reversed-phase chromatography. | shimadzu.com |

| Advantages | High sensitivity and specificity with derivatization; suitable for non-volatile compounds. | nih.gov |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. nih.gov However, this compound is non-volatile due to its polar carboxyl, hydroxyl, and thiol groups. Therefore, a derivatization step is mandatory to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Common derivatization strategies involve silylation, which converts the acidic protons of the carboxyl, hydroxyl, and thiol groups into trimethylsilyl (B98337) (TMS) esters and ethers. Another approach, used for similar compounds like 3-MCPD, is derivatization with phenylboronic acid, which reacts with diol functionalities. nih.govgcms.czrestek.com Following derivatization, the compound can be separated on a capillary GC column and detected with high sensitivity and selectivity. nih.gov

Spectroscopic Approaches for Structural Elucidation in Research Samples

Spectroscopic methods are indispensable for confirming the molecular structure of this compound in isolated research samples. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for structural elucidation. For this compound, both ¹H NMR and ¹³C NMR provide critical data.

¹H NMR: The proton NMR spectrum would exhibit distinct signals corresponding to the different protons in the molecule. The proton on the chiral carbon (C2) would appear as a multiplet, coupled to the adjacent methylene (B1212753) protons (C3). The two protons of the methylene group would likely be diastereotopic and appear as separate multiplets. The protons of the hydroxyl, thiol, and carboxylic acid groups are exchangeable and may appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would show three distinct signals for the three carbon atoms. The carbonyl carbon of the carboxylic acid would appear at the lowest field (typically 170-185 ppm). The carbon bearing the hydroxyl group (C2) and the carbon bearing the sulfanyl (B85325) group (C3) would have characteristic chemical shifts in the aliphatic region.

| Nucleus | Expected Chemical Shift Region (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | ~10-13 | Broad Singlet | -COOH | |

| ¹H | ~4.0-4.5 | Multiplet | CH-OH | |

| ¹H | ~2.5-3.0 | Multiplet | CH₂-SH | |

| ¹H | Variable | Broad Singlet | -OH | |

| ¹H | Variable | Broad Singlet | -SH | |

| ¹³C | ~170-185 | Singlet | C=O | |

| ¹³C | ~65-75 | Singlet | C-OH | |

| ¹³C | ~25-35 | Singlet | C-SH |

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. The IR spectrum of this compound would display characteristic absorption bands:

A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid and hydroxyl groups.

A sharp, strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group in the carboxylic acid.

A weak absorption band around 2550-2600 cm⁻¹ for the S-H stretching of the thiol group.

Mass Spectrometry for Identification and Metabolite Analysis

Mass spectrometry (MS) is a highly sensitive technique used for molecular weight determination, elemental composition analysis, and structural characterization based on fragmentation patterns. It is frequently coupled with chromatographic systems like GC or LC for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization of this compound is essential to increase its volatility. nih.govrestek.com After separation on the GC column, the derivatized analyte enters the mass spectrometer. Electron Ionization (EI) is a common ionization technique that generates a molecular ion peak (M⁺) and a series of characteristic fragment ions. The mass spectrum serves as a chemical fingerprint that can be compared to spectral libraries for identification. The fragmentation pattern would provide structural information, for example, through the loss of functional groups like COOH or CH₂SH from the derivatized molecule. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is particularly well-suited for the analysis of polar and thermally labile compounds like 3-mercaptolactic acid without the need for derivatization. Soft ionization techniques such as Electrospray Ionization (ESI) are typically used. In ESI, the analyte is ionized directly from the liquid phase, usually forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, can determine the accurate mass of the molecular ion, which allows for the calculation of its elemental formula, greatly enhancing confidence in its identification. Tandem mass spectrometry (MS/MS) can be used to fragment the selected parent ion, providing further structural details crucial for identifying unknown metabolites.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations of Biological Interactions

Molecular modeling and docking simulations are instrumental in elucidating how (2S)-2-hydroxy-3-sulfanylpropanoic acid interacts with biological macromolecules, such as enzymes and receptors. These computational techniques predict the preferred binding orientation and affinity of the molecule within the active site of a protein, offering a rationale for its biological activity.

Docking studies can be employed to understand the inhibition of specific enzymes. For instance, given the structural similarity of this compound to substrates of various metabolic enzymes, docking simulations could reveal its potential to act as a competitive or non-competitive inhibitor. The simulations would model the interactions between the hydroxyl, sulfanyl (B85325), and carboxylic acid groups of the compound and the amino acid residues in the enzyme's active site. Key interactions often involve hydrogen bonding, electrostatic interactions, and van der Waals forces.

A hypothetical docking study of this compound into the active site of a metalloproteinase could reveal the sulfanyl group coordinating with the metal ion (e.g., zinc) in the active site, a common mechanism for metalloproteinase inhibitors. The hydroxyl and carboxylate groups would likely form hydrogen bonds with nearby amino acid residues, further stabilizing the complex.

| Interaction Type | Potential Interacting Groups of this compound | Potential Interacting Protein Residues |

| Hydrogen Bonding | Hydroxyl (-OH), Carboxyl (-COOH) | Serine, Threonine, Aspartate, Glutamate (B1630785), Histidine |

| Ionic Interactions | Carboxylate (-COO⁻) | Arginine, Lysine, Histidine |

| Metal Chelation | Sulfanyl (-SH) | Cysteine, Histidine, Metal ions (e.g., Zn²⁺) |

| van der Waals | Propanoic backbone | Hydrophobic pockets with Alanine, Valine, Leucine |

This table presents potential interactions based on the functional groups of this compound and common amino acid residues found in enzyme active sites.

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and stability of this compound. These methods can be used to calculate a variety of molecular properties that are difficult to measure experimentally.

One key application is the calculation of bond dissociation energies (BDEs). The BDE of the S-H bond is particularly relevant, as it indicates the propensity of the sulfanyl group to donate a hydrogen atom, a key step in antioxidant activity. A lower S-H BDE suggests greater antioxidant potential. Similarly, calculating the acidity (pKa) of the carboxylic acid and sulfanyl groups helps in understanding the molecule's charge state at physiological pH, which in turn influences its biological interactions.

Furthermore, quantum chemical calculations can map the electron density distribution, highlighting the most electron-rich and electron-poor regions of the molecule. This information is used to predict sites susceptible to nucleophilic or electrophilic attack, thereby explaining the molecule's reactivity in various chemical and biological reactions. The calculation of interaction energies, for example between 3-mercaptopropionic acid and various solvents, has been used to understand extraction processes, a principle that also applies to its interaction with biological environments. acs.org

| Calculated Property | Significance | Predicted Trend for this compound |

| S-H Bond Dissociation Energy | Antioxidant potential | Lower than corresponding O-H bond, indicating radical scavenging ability |

| pKa of -COOH | Acidity and charge state | Expected to be in the acidic range, ionized at physiological pH |

| pKa of -SH | Acidity and charge state | Higher than -COOH, may be partially ionized depending on local environment |

| Atomic Charges | Reactivity sites | Negative charge on oxygen and sulfur atoms, positive on hydrogens |

| Frontier Molecular Orbitals (HOMO/LUMO) | Electron donating/accepting ability | HOMO localized on sulfur, LUMO on the carboxylic group |

This table outlines key properties of this compound that can be elucidated through quantum chemical calculations and their general significance.

Conformational Analysis and Stereochemical Impact

The three-dimensional structure of this compound is crucial for its biological activity. Conformational analysis, through computational methods, explores the different spatial arrangements of the atoms in the molecule and their relative energies. Due to the presence of single bonds, the molecule can adopt various conformations through rotation around these bonds.

The stereochemistry at the C2 carbon, designated as (S), is of paramount importance. This specific spatial arrangement is critical for enantioselective recognition by chiral biological receptors and enzymes. A change in stereochemistry to the (R)-enantiomer would likely result in a significant loss or alteration of biological activity, as the spatial positioning of the functional groups would no longer be optimal for interaction with the target.

Predictive Studies on Biological Activity and Targets

Predictive studies, particularly Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not widely available, the principles can be applied based on its structural features.

In a QSAR study, molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For a molecule like this compound, relevant descriptors would include:

Topological descriptors: Molecular weight, number of rotatable bonds.

Electronic descriptors: Dipole moment, atomic charges, HOMO/LUMO energies.

Hydrophobic descriptors: LogP (octanol-water partition coefficient).

By correlating these descriptors with biological activity using statistical methods, a QSAR model can be developed. Such a model could then be used to predict the activity of new, untested compounds, including derivatives of this compound. These predictive models are valuable in prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-hydroxy-3-sulfanylpropanoic acid to ensure high enantiomeric purity?

- Methodology : Multi-step synthesis involving protection-deprotection strategies (e.g., Boc or Fmoc groups) to preserve stereochemical integrity. Chiral resolution via diastereomeric salt formation or enzymatic resolution can enhance enantiopurity. For example, thiol-protecting groups like trityl or acetamidomethyl may prevent undesired oxidation during synthesis .

- Validation : Monitor intermediates using chiral HPLC or polarimetry to confirm retention of the (2S) configuration.

Q. Which analytical techniques are most reliable for verifying the structural and stereochemical identity of this compound?

- Methodology :

- NMR Spectroscopy : Compare - and -NMR chemical shifts with stereoisomers to confirm configuration.

- X-ray Crystallography : Resolve absolute stereochemistry for crystalline derivatives.

- Chiral HPLC : Use columns with β-cyclodextrin or cellulose-based stationary phases for enantiomeric excess determination .

- Data Interpretation : Cross-reference retention times or crystallographic data with known standards.

Q. How should researchers handle and store this compound to prevent degradation?

- Safety Protocols :

- Storage : Under inert gas (argon/nitrogen) at -20°C to minimize thiol oxidation.

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of dust/aerosols.

- Stability Testing : Regularly assess purity via TLC or LC-MS to detect oxidation byproducts (e.g., disulfides) .

Advanced Research Questions

Q. What role does the sulfanyl group play in modulating the compound’s reactivity in nucleophilic or catalytic processes?

- Mechanistic Insights :

- The sulfanyl (-SH) group acts as a nucleophile in thiol-ene click reactions or metal coordination (e.g., forming chelates with transition metals).

- Comparative studies with analogs (e.g., (2S)-2-hydroxy-3-phosphonopropyl acids) reveal differences in reaction kinetics and selectivity due to sulfur’s polarizability .

- Experimental Design : Use kinetic assays (UV-Vis, stopped-flow) to quantify reaction rates with electrophilic substrates.

Q. Are there computational models to predict the interaction of this compound with enzymatic targets like neprilysin?

- Methodology :

- Molecular Docking : Simulate binding poses using software like AutoDock Vina, focusing on the sulfanyl group’s interaction with zinc-containing active sites (common in metalloproteases).

- MD Simulations : Assess binding stability over time (e.g., 100 ns simulations) to evaluate hydrogen bonding and hydrophobic interactions .

- Validation : Correlate computational results with in vitro enzyme inhibition assays (IC measurements).

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Data Analysis Framework :

- Meta-Analysis : Compare studies for variables like assay conditions (pH, temperature) or impurity profiles (e.g., disulfide content).

- Dose-Response Curves : Re-evaluate activity across concentrations to identify non-linear effects.

- Structural Analog Testing : Synthesize and test derivatives (e.g., 3-sulfonyl or 3-phosphono variants) to isolate functional group contributions .

Methodological Notes

- Stereochemical Purity : Use Mosher’s acid analysis for secondary alcohol configuration confirmation.

- Enzymatic Assays : Include positive controls (e.g., thiorphan for neprilysin inhibition) to benchmark activity .

- Synthetic Byproducts : Characterize impurities (e.g., dimeric disulfides) via LC-MS and adjust reaction conditions (e.g., lower oxygen levels) to mitigate their formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.